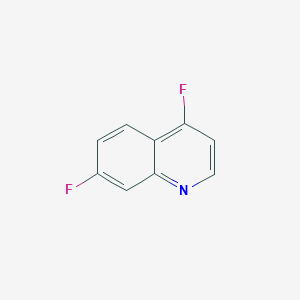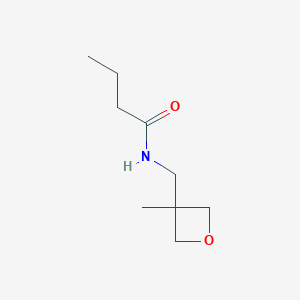
N-((3-Methyloxetan-3-yl)methyl)butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-Methyloxetan-3-yl)methyl)butyramide: is an organic compound with the molecular formula C9H17NO2 It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a butyramide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Methyloxetan-3-yl)methyl)butyramide typically involves the following steps:
Preparation of 3-Methyl-3-oxetanemethanol: This intermediate can be synthesized by the reaction of formaldehyde with isobutylene oxide under acidic conditions.
Formation of this compound: The 3-Methyl-3-oxetanemethanol is then reacted with butyric acid and a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
N-((3-Methyloxetan-3-yl)methyl)butyramide can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form corresponding lactones.
Reduction: The amide group can be reduced to form amines.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of lactones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted oxetanes.
Applications De Recherche Scientifique
N-((3-Methyloxetan-3-yl)methyl)butyramide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of N-((3-Methyloxetan-3-yl)methyl)butyramide involves its interaction with specific molecular targets. The oxetane ring can participate in ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can then interact with various biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-1-(3-methyloxetan-3-yl)methanamine
- 1-(3-Methyloxetan-3-yl)methanamine
- N-Methyl-1-(tetrahydro-3-furanyl)methanamine
Uniqueness
N-((3-Methyloxetan-3-yl)methyl)butyramide is unique due to the presence of both an oxetane ring and a butyramide group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C9H17NO2 |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
N-[(3-methyloxetan-3-yl)methyl]butanamide |
InChI |
InChI=1S/C9H17NO2/c1-3-4-8(11)10-5-9(2)6-12-7-9/h3-7H2,1-2H3,(H,10,11) |
Clé InChI |
RDIKYPGMLQPUJI-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NCC1(COC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



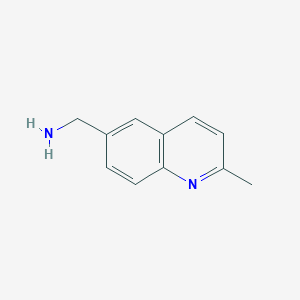


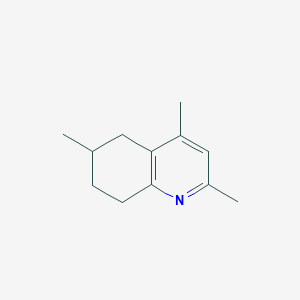

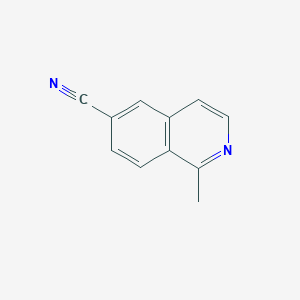
![5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B11916772.png)

![4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6(7H)-one](/img/structure/B11916793.png)
![Methyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate](/img/structure/B11916797.png)
